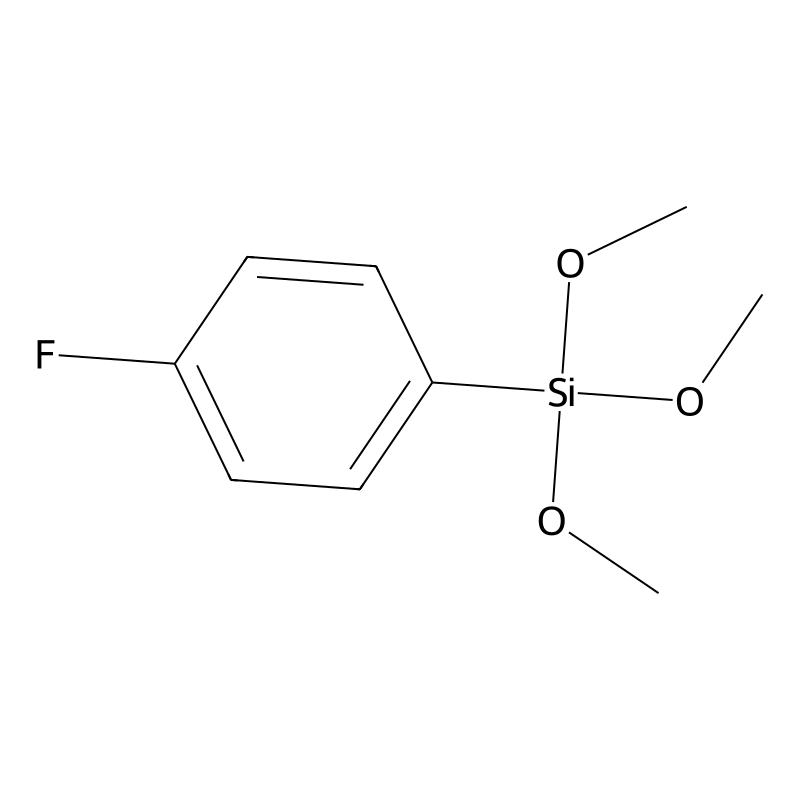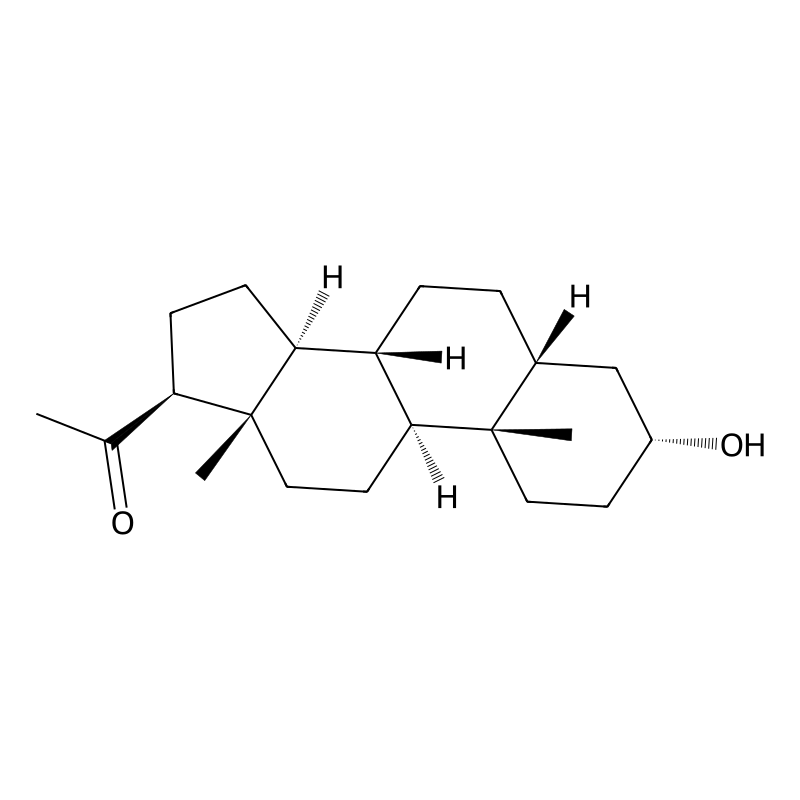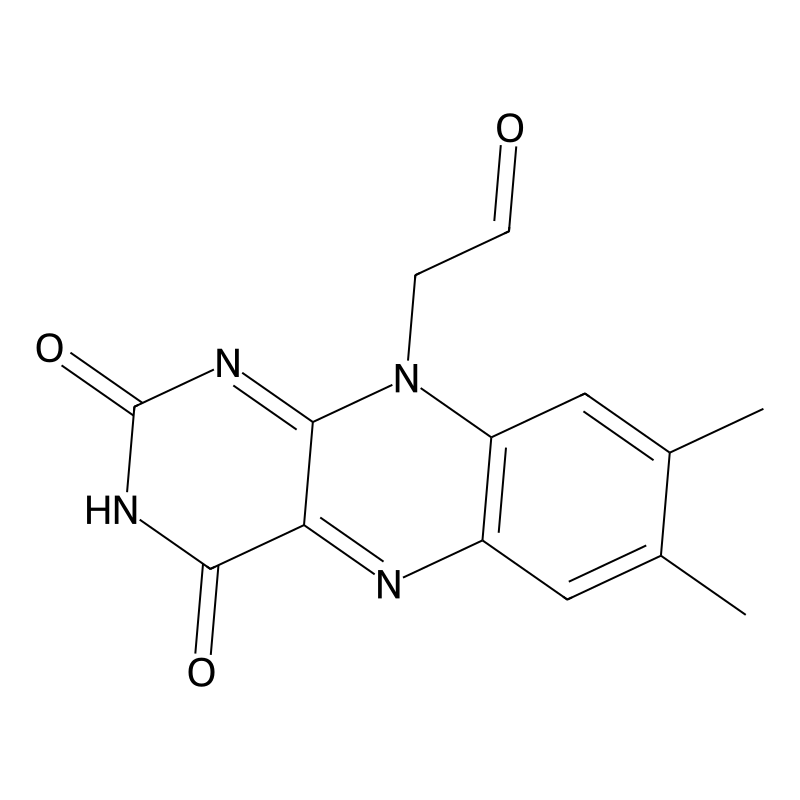(4-Fluorophenyl)trimethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Modification of Surfaces
(4-Fluorophenyl)trimethoxysilane is a versatile precursor for the introduction of fluorinated aromatic groups onto various surfaces. Its trimethoxysilane functionality allows it to undergo condensation reactions with hydroxyl (OH) groups present on surfaces like glass, metal oxides, and polymers. This chemical modification process leads to the formation of a strong covalent bond between the surface and the fluorophenyl moiety.
Studies have explored its use in the creation of self-assembled monolayers (SAMs) on silicon substrates []. These fluorinated SAMs exhibit interesting properties like water repellency and low surface energy, making them valuable for microfluidic devices and biosensor applications [].
Functional Materials Science
The combination of a fluorophenyl group and a silicon atom in (4-Fluorophenyl)trimethoxysilane makes it a promising candidate for the development of novel functional materials. Researchers have investigated its potential in creating:
- Fluorinated polymers: By incorporating (4-Fluorophenyl)trimethoxysilane into polymer chains, scientists can tailor the material's properties like thermal stability, electrical conductivity, and gas permeability [].
- Organic-inorganic hybrid materials: Combining (4-Fluorophenyl)trimethoxysilane with inorganic materials like silica offers a route to novel hybrid structures with unique optical and mechanical properties [].
(4-Fluorophenyl)trimethoxysilane is an organosilicon compound characterized by the presence of a fluorine atom on a phenyl ring, combined with three methoxy groups attached to silicon. Its molecular formula is C₉H₁₃FO₃Si, and it has a molar mass of approximately 216.283 g/mol. This compound is notable for its potential applications in various
- Copolymerization: It can be used to create copolymers by reacting with other monomers, enhancing material properties.
- Polycondensation: This reaction allows the formation of larger polymeric structures from smaller units, which is crucial in producing high-performance materials.
- Disproportionation Reactions: These reactions can lead to the formation of different silane products, which may have unique properties and applications .
The presence of both hydrolyzable siloxane bonds and active silicon-hydrogen bonds makes this compound versatile for various downstream applications.
The synthesis of (4-Fluorophenyl)trimethoxysilane typically involves the reaction between fluoronitrobenzene and trimethoxysilane under controlled conditions. This process may require specific temperatures and catalysts to optimize yield and purity. The general steps include:
- Preparation of Reactants: Obtain fluoronitrobenzene and trimethoxysilane.
- Reaction Setup: Combine the reactants in a suitable solvent or medium.
- Temperature Control: Maintain appropriate temperature conditions to facilitate the reaction.
- Purification: Isolate the product through techniques such as distillation or chromatography .
(4-Fluorophenyl)trimethoxysilane has several applications across different industries:
- Surface Modification: It is used as a coupling agent to modify surfaces for improved adhesion properties in coatings and composites.
- Adhesives and Sealants: Its reactivity makes it useful in formulating adhesives that require strong bonding capabilities.
- Silylation Agent: It serves as a silylating agent for various organic compounds, enhancing their properties for specific applications .
The interaction studies of (4-Fluorophenyl)trimethoxysilane focus on its behavior when applied to different substrates or when mixed with other chemical agents. These studies help in understanding its compatibility with various materials, including polymers and metals, which is crucial for optimizing its use in industrial applications.
(4-Fluorophenyl)trimethoxysilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Trimethoxysilane | Three methoxy groups without fluorine | More reactive due to lack of fluorine |
| (Phenyl)trimethoxysilane | Phenyl group without fluorine | Lacks enhanced stability from fluorine |
| (3-Trifluoromethylphenyl)trimethoxysilane | Trifluoromethyl instead of fluorophenyl | Potentially higher lipophilicity |
| (4-Chlorophenyl)trimethoxysilane | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
The presence of the fluorine atom in (4-Fluorophenyl)trimethoxysilane enhances its stability and reactivity compared to similar compounds, making it particularly useful in applications requiring robust chemical interactions.








